molecular formula C14H23IN4 B1399175 5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine CAS No. 1361115-12-9

5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine

Cat. No.: B1399175
CAS No.: 1361115-12-9
M. Wt: 374.26 g/mol
InChI Key: PAZIFDGZSPVQTI-UHFFFAOYSA-N
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Description

5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine is an organic compound belonging to the class of pyrimidine derivatives. It has a molecular formula of C14H23IN4 and a molecular weight of 374.26 g/mol. This compound is notable for its unique structure, which includes an iodine atom, a piperidine ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of appropriate precursors under controlled conditions, followed by iodination using iodine or iodine-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-isopropyl-1H-pyrazole
  • [5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride

Uniqueness

Compared to similar compounds, 5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IN4/c1-10(2)19-7-5-11(6-8-19)13-12(15)9-16-14(17-13)18(3)4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZIFDGZSPVQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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